molecular formula C13H22N2O2 B1354370 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline CAS No. 170229-69-3

3-[2-(Diethylamino)ethoxy]-4-methoxyaniline

Cat. No.: B1354370
CAS No.: 170229-69-3
M. Wt: 238.33 g/mol
InChI Key: ZMJOPFJGFAZEDG-UHFFFAOYSA-N
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Description

3-[2-(Diethylamino)ethoxy]-4-methoxyaniline is a versatile chemical compound with a molecular formula of C13H22N2O2. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Scientific Research Applications

3-[2-(Diethylamino)ethoxy]-4-methoxyaniline has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

3-[2-(Diethylamino)ethoxy]-4-methoxyaniline plays a significant role in biochemical reactions, particularly in the inhibition of cholesterol biosynthesis. It interacts with enzymes such as oxidosqualene cyclase, which is crucial in the cholesterol synthesis pathway . The compound’s amphipathic nature allows it to interact with diverse proteins, potentially inhibiting their functions . These interactions can lead to broad effects on cellular processes, including the inhibition of cholesterol trafficking and synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit cholesterol esterification in cultured cells, affecting low-density lipoprotein (LDL) receptor activities and 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism . Additionally, the compound has been used to model diseases such as Niemann-Pick type C disease and epilepsy in cellular studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits oxidosqualene cyclase, an enzyme involved in cholesterol biosynthesis . This inhibition leads to the accumulation of squalene intermediates and disrupts cholesterol homeostasis . The compound’s amphipathic nature allows it to intercalate into cellular membranes, altering membrane order and affecting the function of resident proteins . These interactions can result in enzyme inhibition, changes in gene expression, and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to chronic conditions such as cataracts and epilepsy in animal models . Additionally, the compound’s ability to inhibit cholesterol synthesis and trafficking can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cholesterol synthesis without causing significant adverse effects . At higher doses, it can induce toxic effects, including apoptosis and disruptions in cellular metabolism . These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol biosynthesis. It interacts with enzymes such as oxidosqualene cyclase and 3-hydroxy-3-methylglutaryl-coenzyme A reductase, affecting metabolic flux and metabolite levels . The compound’s inhibition of cholesterol synthesis can lead to the accumulation of squalene intermediates and other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its amphipathic nature allows it to localize within cellular membranes, affecting its accumulation and localization . These interactions can influence the compound’s bioavailability and efficacy in experimental settings .

Subcellular Localization

The subcellular localization of this compound is influenced by its amphipathic properties and interactions with cellular membranes . The compound can target specific compartments or organelles, such as the endoplasmic reticulum and lysosomes . These targeting signals and post-translational modifications can affect the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Diethylamino)ethoxy]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    3-[2-(Diethylamino)ethoxy]androst-5-en-17-one:

    2-(Diethylamino)ethyl 3-amino-4-(2-(diethylamino)ethoxy)benzoate: Another compound with similar functional groups, used in various chemical applications.

Uniqueness

3-[2-(Diethylamino)ethoxy]-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-[2-(diethylamino)ethoxy]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-13-10-11(14)6-7-12(13)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJOPFJGFAZEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-methoxy-5-nitrophenol and 2-diethylaminoethyl chloride hydrochloride using a similar procedure to Descriptions 1 and 2 (71%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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